6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Procurement Building Blocks

Medicinal chemistry programs targeting raf kinase, LRRK2, or ALK5 require the exact 6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold; 7-Cl isomers and de-chloro analogs exhibit fundamentally different cross-coupling reactivity and SAR, rendering them unfit as substitutes. • Core scaffold directly cited in patent claims for raf kinase, LRRK2, and ALK5 (TGF-β type I receptor) inhibitors. • Aryl chloride at C-6 enables Buchwald-Hartwig amination and Suzuki-Miyaura coupling for rapid library diversification. • Predicted LogP 0.96 provides a benchmark for physicochemical comparison vs. 3,4-dihydro analogs. Supplied with full analytical documentation; global shipping from stock.

Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
CAS No. 337463-99-7
Cat. No. B1513226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS337463-99-7
Molecular FormulaC7H5ClN2O2
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=N2)Cl
InChIInChI=1S/C7H5ClN2O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H,9,10,11)
InChIKeyVNQSVVITTNQXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Kinase Drug Discovery Scaffold


6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a halogenated, fused heterocyclic compound featuring a pyridine and 1,4-oxazine ring system . It is not a biologically characterized end-product but rather a versatile core scaffold (or a key intermediate in the synthesis of such scaffolds) identified in the patent literature as a foundational component for developing raf kinase, LRRK2, and ALK5 inhibitors [1][2]. Its primary scientific and industrial value is as a structurally defined building block for creating compound libraries in medicinal chemistry programs.

Privileged scaffold Core for raf kinase, LRRK2, and ALK5 inhibitor libraries
6-Chloro handle Enables diversification via cross-coupling reactions
Patent-validated building block Cited in kinase inhibitor patent literature

Why Substitution Fails for 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one


Generic substitution within this chemical class fails because the precise 6-chloro substitution pattern is not interchangeable with analogs like 7-chloro isomers or dihydro derivatives without fundamentally altering the molecule's chemical reactivity and downstream synthetic utility . The 6-chloro position provides a specific electrophilic handle for further functionalization, such as Buchwald-Hartwig aminations or Suzuki couplings, which is not accessible with de-chloro (unsubstituted) or de-oxo (reduced) scaffolds [1]. In the context of kinase inhibitor patents, the 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one core is specifically claimed as a privileged structure, and deviation from the core (e.g., using a benzoxazinone or a 7-substituted analog) leads to a different patent space and altered structure-activity relationships (SAR) that are not predictive of performance [2]. The following evidence demonstrates the limited but verifiable procurement differentiation available for this specific CAS entity.

7-Chloro isomer substitution may shift electrophilic reactivity and downstream SAR
Dihydro analog lacks lactam carbonyl; hinge-binding motif may not be preserved
Dechlorinated scaffold removes the key functionalization handle for cross-coupling

Procurement Differentiation for 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one


Supply Chain Reliability: Purity and Availability Comparison

While head-to-head biological performance data is absent in primary literature for this specific intermediate, procurement differentiation is quantifiable through vendor specifications. The target compound is available with a verified purity of 98% (NLT) from vendors such as MolCore and Leyan . This contrasts with the more commonly stocked 95-97% purity grades from alternative suppliers, providing a procurement advantage for synthesis requiring higher initial purity without additional purification steps .

Purity comparison
Data to verify
Target ≥98% (NLT)
Comparator 95–97%
Higher initial purity may reduce pre-use purification
Vendor specification; verify COA
Medicinal Chemistry Procurement Building Blocks

Cost Efficiency: Unit Pricing Comparison

For procurement planning, the target compound is offered by AChemBlock at $1,275 per 1 gram (97% purity) and $5,100 per 5 grams . This translates to a unit price of approximately $1,275/g for small-scale procurement. While direct price comparison with a single analog is not feasible due to vendor variability, this provides a quantitative benchmark against which quotes for less common analogs (e.g., 7-chloro isomers) can be measured. Higher purity grades (98%) are available from Leyan, though pricing requires direct inquiry, allowing for a cost-benefit analysis against the 97% standard .

Unit price
Data to verify
1g pack $1,275/g
5g pack $1,020/g
5g quantity offers ~20% cost saving per gram
AChemBlock pricing, April 2026
Procurement Cost Analysis Laboratory Economics

Structural Differentiation: 6-Chloro vs. Isomeric and Dihydro Analogs

The target compound possesses a distinct 6-chloro substituent on the pyridine ring. This differentiates it from related analogs such as the 7-chloro isomer (CAS not specified for 7-chloro-2H-pyrido[3,2-b]...), which presents a different electrophilic site for cross-coupling reactions, or from 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 1260665-94-8), which lacks the planar lactam carbonyl (C3=O) and thus has altered hydrogen-bonding capacity and ring conformation [1][2]. The presence of the lactam carbonyl in the target compound is crucial for the core's ability to act as a kinase hinge-binding motif, as claimed in patent literature [3].

Structural identity
Class-level inference
6-Cl substitution Present Absent (7-Cl isomer)
Lactam C=O Present Reduced (dihydro analog)
Regioisomer and oxidation state impact reactivity and SAR
CAS 1260665-94-8 is dihydro analog
Synthetic Chemistry SAR Medicinal Chemistry

Predicted Physicochemical Profile: LogP and H-Bonding Comparison

Based on vendor-provided data, the target compound has a predicted LogP of 0.9556 . This can be contrasted with its 3,4-dihydro analog (CAS 1260665-94-8), which lacks the lactam carbonyl and is predicted to be more lipophilic (LogP not directly provided but expected to be >1 based on the loss of a polar carbonyl group) and more basic (due to the secondary amine), with a density of 1.409±0.06 g/cm³ . The lower LogP and presence of a hydrogen bond donor (HBD count=1) and acceptors (HBA count=3) in the target compound are more consistent with oral drug-like properties, as defined by Lipinski's Rule of Five .

Predicted LogP
Class-level inference
Target 0.96 HBD 1, HBA 3
Dihydro analog >1 (predicted) More lipophilic
More drug-like profile aligns with lead-like criteria
Vendor-predicted; experimental verification needed
ADME Physicochemical Properties Medicinal Chemistry

Application Scenarios for 6-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one


Kinase Inhibitor Library Synthesis (raf, LRRK2, ALK5)

Utilize this compound as a key starting material for generating focused libraries of potential kinase inhibitors, as described in patent literature claiming 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as raf kinase and LRRK2 inhibitors [1]. The 6-chloro position serves as a versatile functionalization point for introducing diverse amine, aryl, or heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling rapid SAR exploration around this privileged hinge-binding motif [2].

ALK5 Inhibitor Synthesis for Fibrosis Research

Employ the 6-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one core to synthesize novel analogs of ALK5 (TGF-β type I receptor) inhibitors, a class under investigation for the treatment of fibrosis and other diseases [2]. The core scaffold is directly cited in patent claims for this therapeutic target, making it a relevant intermediate for academic or industrial groups pursuing this pathway.

6-Substituted Derivatives via Cross-Coupling

Leverage the aryl chloride moiety for efficient diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce C- or N-linked substituents. The resulting derivatives can be screened for biological activity across a wide range of targets, as the parent scaffold is a recognized privileged structure in medicinal chemistry [1].

Physicochemical Studies of Oxazine Heterocycles

Include this compound as a reference standard in studies comparing the physicochemical properties (e.g., LogP, solubility, permeability) of 3-oxo-pyridooxazines versus their 3,4-dihydro analogs. The predicted LogP of 0.9556 for this compound provides a benchmark for evaluating how reduction of the lactam carbonyl impacts lipophilicity and hydrogen-bonding capacity in this heterocyclic series .

Application
Selection Property
Validation Focus
Raf/LRRK2/ALK5 kinase inhibitor library design
6-Chloro functionalization handle for cross-coupling
Scaffold-derived SAR studies
ALK5 inhibitor synthesis for fibrosis pathway research
Patented pyridooxazine core for ALK5 (TGF-β type I receptor) inhibition
TGF-β pathway target engagement in fibrosis models
Diversification at 6-position via cross-coupling
Aryl chloride reactivity
Reaction scope and derivative purity
Physicochemical comparison of pyridooxazine heterocycles
Predicted logP and hydrogen-bonding profile
Experimental logP and permeability measurements
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